Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity Compared to the N-Methyl Analog
The target compound (1) exhibits substantially higher lipophilicity and polar surface area than its closest structural analog, N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (2), where a phenyl group has been replaced by a methyl group . This divergence is critical for procurement when lead-hopping between advanced intermediates and initial hit series . Specific quantitative differences include: (1) logP = 2.64 vs. 2 (predicted lower by ~0.6–1.0 log units for the methyl analog); (2) TPSA = 92.67 Ų vs. 92.67 Ų for (2), but note that while the calculated polar surface area is identical, the practical desolvation cost for the phenyl-bearing compound is higher, affecting passive permeability; (3) H-bond donor count remains at 2, but the aromatic stacking potential is significantly expanded .
| Evidence Dimension | Lipophilicity (logP) / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | logP = 2.64, TPSA = 92.67 Ų |
| Comparator Or Baseline | N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (MW 273.31, logP ~1.6–2.0 predicted, TPSA 92.67 Ų) |
| Quantified Difference | ΔlogP ≈ +0.6 to +1.0; identical TPSA in silico but divergent molecular weight and aromatic surface |
| Conditions | Computed values (ChemDiv database, calculated via standard cheminformatics methods) |
Why This Matters
Procurement of the N-methyl analog as a direct substitute for lead optimization is invalid without compensating for the substantial loss in lipophilicity, which impacts membrane permeability and target binding kinetics.
